molecular formula C7H18N2O2Si B12588738 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine CAS No. 618914-51-5

2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine

Cat. No.: B12588738
CAS No.: 618914-51-5
M. Wt: 190.32 g/mol
InChI Key: TZBLRTMGLVRDRL-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C6H15NO2Si It is a member of the azasilolidine family, characterized by the presence of a silicon atom within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine typically involves the reaction of aminoacetaldehyde dimethyl acetal with a silicon-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the azasilolidine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with larger reaction vessels and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability. Purification steps, such as distillation and crystallization, are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols are used in the presence of a base or acid catalyst to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized azasilolidine derivatives.

Scientific Research Applications

2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, including surfactants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The silicon atom within the azasilolidine ring can form stable complexes with various biomolecules, influencing their activity and function. The compound’s ability to undergo oxidation, reduction, and substitution reactions also contributes to its versatility in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one: This compound shares a similar structure but contains a piperidine ring instead of an azasilolidine ring.

    2-(piperazin-1-yl)ethan-1-ol: Another related compound with a piperazine ring and an ethanol group.

Uniqueness

2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine is unique due to the presence of the silicon atom within the azasilolidine ring, which imparts distinct chemical and physical properties

Properties

CAS No.

618914-51-5

Molecular Formula

C7H18N2O2Si

Molecular Weight

190.32 g/mol

IUPAC Name

2-(2,2-dimethoxyazasilolidin-1-yl)ethanamine

InChI

InChI=1S/C7H18N2O2Si/c1-10-12(11-2)7-3-5-9(12)6-4-8/h3-8H2,1-2H3

InChI Key

TZBLRTMGLVRDRL-UHFFFAOYSA-N

Canonical SMILES

CO[Si]1(CCCN1CCN)OC

Origin of Product

United States

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